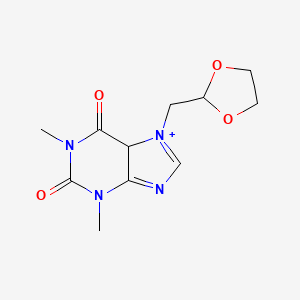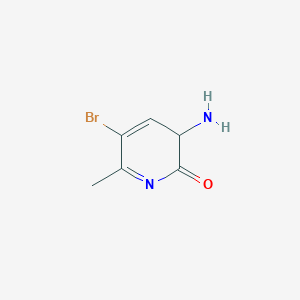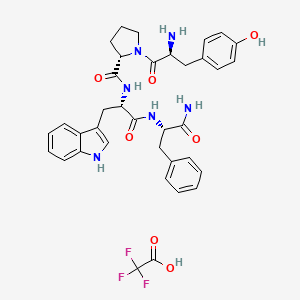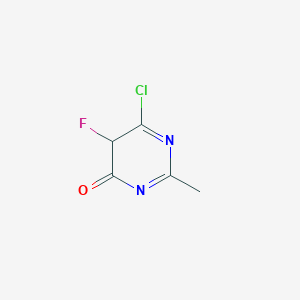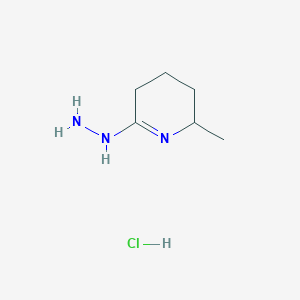
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a methyl group and a hydrazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Hydrazine Moiety: The hydrazine group is introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrazine derivatives, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学研究应用
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, modulate signaling pathways, or induce oxidative stress, depending on the context of its application.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride
- 4-Methyl-1,2,3,6-tetrahydropyridine;hydrochloride
- 3-Methyl-1,2,5,6-tetrahydropyridine;hydrochloride
Uniqueness
(2-Methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety
属性
分子式 |
C6H14ClN3 |
|---|---|
分子量 |
163.65 g/mol |
IUPAC 名称 |
(2-methyl-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h5H,2-4,7H2,1H3,(H,8,9);1H |
InChI 键 |
PBBXCFQACGXUBY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(=N1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
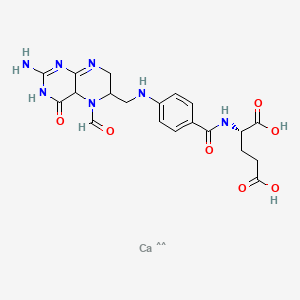

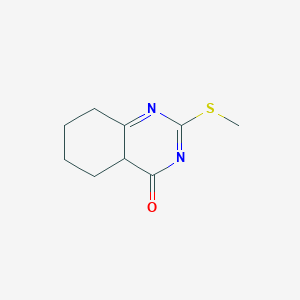
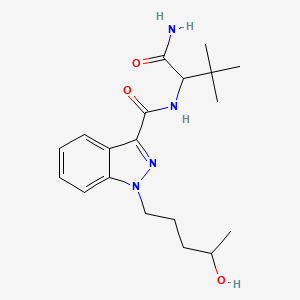
![N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B12357506.png)

![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
